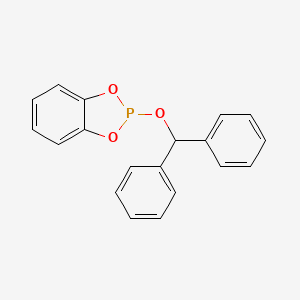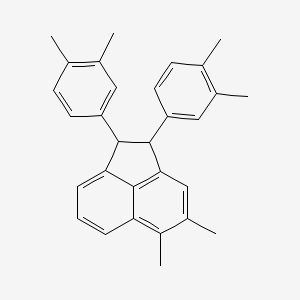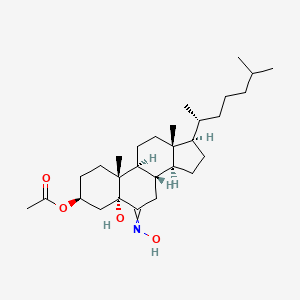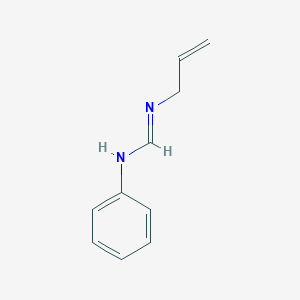
N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine is an organic compound that features a bromoethyl group attached to an amine and a dimethoxyethane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine typically involves the reaction of 2,2-dimethoxyethan-1-amine with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include ethyl derivatives or fully reduced amines.
科学研究应用
N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms due to its reactive bromoethyl group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine involves its reactivity as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can target specific biomolecules.
相似化合物的比较
Similar Compounds
N-(2-Bromoethyl)phthalimide: Another bromoethyl compound used in organic synthesis.
2-Bromoethylamine Hydrobromide: A simpler bromoethyl amine used in various chemical reactions.
N-(2-Bromoethyl)aniline: A bromoethyl derivative with an aniline moiety.
Uniqueness
N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine is unique due to the presence of the dimethoxyethane moiety, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
属性
CAS 编号 |
63880-07-9 |
|---|---|
分子式 |
C6H14BrNO2 |
分子量 |
212.08 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C6H14BrNO2/c1-9-6(10-2)5-8-4-3-7/h6,8H,3-5H2,1-2H3 |
InChI 键 |
HPNGMWRCTCAVBX-UHFFFAOYSA-N |
规范 SMILES |
COC(CNCCBr)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)


![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
